1-Bromo-3-(methylselanyl)benzene
Description
1-Bromo-3-(methylselanyl)benzene is an organoselenium compound featuring a bromine atom and a methylselanyl (-SeCH₃) group at the 1- and 3-positions of a benzene ring, respectively. These analogs are critical intermediates in organic synthesis, medicinal chemistry, and materials science due to their tunable electronic and steric properties .
Properties
CAS No. |
54864-37-8 |
|---|---|
Molecular Formula |
C7H7BrSe |
Molecular Weight |
250.01 g/mol |
IUPAC Name |
1-bromo-3-methylselanylbenzene |
InChI |
InChI=1S/C7H7BrSe/c1-9-7-4-2-3-6(8)5-7/h2-5H,1H3 |
InChI Key |
FXEDFEQKMIZMEF-UHFFFAOYSA-N |
Canonical SMILES |
C[Se]C1=CC(=CC=C1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-(methylselanyl)benzene typically involves the bromination of 3-(methylselanyl)benzene. The reaction is carried out using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction conditions must be carefully controlled to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(methylselanyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methylselanyl group can be oxidized to form selenoxide or selenone derivatives.
Reduction Reactions: The compound can undergo reduction reactions to form the corresponding selenide.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically under reflux conditions.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products Formed:
Substitution: Products depend on the nucleophile used, such as phenols or amines.
Oxidation: Selenoxide or selenone derivatives.
Reduction: Corresponding selenides.
Scientific Research Applications
1-Bromo-3-(methylselanyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organoselenium compounds.
Medicinal Chemistry: The compound is studied for its potential biological activities, including anticancer and antioxidant properties.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(methylselanyl)benzene involves its interaction with various molecular targets and pathways:
Electrophilic Substitution: The bromine atom can participate in electrophilic aromatic substitution reactions, forming a positively charged intermediate that reacts with nucleophiles.
Oxidation-Reduction: The methylselanyl group can undergo redox reactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Electronic and Steric Effects
The nature of the substituent at the 3-position significantly influences the compound’s electronic profile and reactivity:
- Electron-withdrawing groups (EWGs) :
- Sulfonyl (-SO₂R) : 1-Bromo-3-(methylsulfonyl)benzene (MW: ~249.12 g/mol) exhibits strong electron-withdrawing effects, activating the benzene ring toward nucleophilic aromatic substitution. Similar sulfonyl-substituted bromobenzenes, such as 1-bromo-3-((trifluoromethyl)sulfonyl)benzene, demonstrate enhanced reactivity in cross-coupling reactions due to increased electrophilicity .
- Halogens (-Cl, -CF₃) : 1-Bromo-3-chlorobenzene (MW: 191.45 g/mol) and 1-bromo-3-(trifluoromethoxy)benzene (MW: 275.01 g/mol) show moderate EWG effects, facilitating Suzuki-Miyaura couplings by polarizing the C-Br bond .
- Electron-donating groups (EDGs) :
Reactivity in Cross-Coupling Reactions
The substituent’s electronic nature dictates reactivity in catalytic transformations:
- Suzuki Coupling :
- 1-Bromo-3-(bromomethyl)benzene () reacts with arylboronic acids under palladium catalysis to form biaryl derivatives, highlighting the versatility of bromine as a leaving group .
- Sulfonyl-substituted analogs (e.g., 1-bromo-3-(methylsulfonyl)benzene) show accelerated coupling rates due to enhanced electrophilicity .
- Nucleophilic Substitution :
Spectral Properties
Key NMR data for selected analogs:
Data Tables
Table 1: Comparative Physicochemical Properties
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